1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione
Description
Properties
CAS No. |
88600-63-9 |
|---|---|
Molecular Formula |
C28H24N4O4 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H24N4O4/c1-13-7-3-5-9-17(13)35-19-11-15(29)21-23(25(19)31)28(34)24-22(27(21)33)16(30)12-20(26(24)32)36-18-10-6-4-8-14(18)2/h3-12H,29-32H2,1-2H3 |
InChI Key |
YOUJNQKHDBUXJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC=C5C)N)N |
Origin of Product |
United States |
Preparation Methods
Halogenation and Phenolate Substitution
According to patent literature on anthraquinone dyes, the 2,7-dibromoanthraquinone derivatives are key intermediates. The halogen atoms at these positions are displaced by phenolate ions in aprotic dipolar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–130 °C) to yield 2,7-bis(aryl-oxy)anthracene-9,10-dione derivatives. The phenolate used is the salt of 2-methylphenol (o-cresol) to introduce the 2-methylphenoxy substituents specifically.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | Bromine or N-bromosuccinimide (NBS) on anthraquinone | 2,7-Dibromoanthracene-9,10-dione |
| Phenolate substitution | 2-methylphenolate salt, DMF or DMSO, 80-130 °C | 2,7-bis(2-methylphenoxy)anthracene-9,10-dione |
Amination at 1,4,5,8-Positions
The amino groups at the 1,4,5,8-positions are typically introduced by nucleophilic substitution or reduction of nitro precursors. A common route involves:
- Starting from 1,4,5,8-tetranitro-2,7-dibromoanthraquinone.
- Conversion of nitro groups to amino groups by catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) or chemical reduction (e.g., SnCl2 in acid).
- If tosylamino groups are present as protecting groups, they are cleaved under acidic conditions (sulfuric or phosphoric acid) to liberate free amino groups.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Nitration | Mixed acid nitration on anthraquinone derivatives | 1,4,5,8-Tetranitro-2,7-dibromoanthraquinone |
| Reduction | Pd/C hydrogenation or SnCl2/HCl | 1,4,5,8-Tetraamino-2,7-dibromoanthraquinone |
| Amino substitution | Phenolate substitution as above | 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione |
Alternative Methods and Functionalization Insights
Recent reviews on anthraquinone functionalization highlight the challenges posed by electron-withdrawing carbonyl groups on the anthraquinone core, which affect reactivity and selectivity. Modern synthetic methods emphasize:
- Use of mild conditions to prevent decomposition.
- Stepwise substitution to ensure complete halogen displacement.
- Employing aprotic dipolar solvents to enhance nucleophilicity of phenolate ions.
- Careful control of temperature to optimize yields and prevent side reactions.
Research Findings and Yields
- Yields for the phenolate substitution step are typically high, around 80–90%, depending on reaction conditions and purity of starting materials.
- Amination steps via reduction of nitro groups are well-established with quantitative to high yields (>85%).
- The overall synthesis requires purification steps such as recrystallization or chromatography to isolate the pure tetraamino bis(aryl ether) anthraquinone derivative.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Halogenation | Bromine or NBS, solvent (e.g., chloroform) | 2,7-Dibromoanthracene-9,10-dione | 85–90 |
| 2 | Nitration | Mixed acid nitration | 1,4,5,8-Tetranitro-2,7-dibromoanthraquinone | 70–80 |
| 3 | Reduction | Pd/C hydrogenation or SnCl2/HCl | 1,4,5,8-Tetraamino-2,7-dibromoanthraquinone | 85–95 |
| 4 | Phenolate substitution | 2-methylphenolate salt, DMF/DMSO, 80-130 °C | 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione | 80–87 |
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and tolyloxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated tolyl derivatives, nucleophiles.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(o-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. Additionally, its amino and tolyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Anthracenedione Derivatives
Antitumor Agents: Mitoxantrone and Amentantrone
- Mitoxantrone (1,4-Dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione): Structure: Hydroxy groups at positions 1,4 and aminoethylamino groups at 5,7. Application: Clinically used for leukemias and lymphomas but associated with cardiotoxicity and myelosuppression .
- Amentantrone (1,4-Bis[(aminoalkyl)amino]-5,8-dimethylanthracene-9,10-dione): Structure: Methyl groups at 5,8 and aminoalkylamino substituents at 1,4. Application: Antitumor activity with lower clinical adoption due to toxicity . Key Difference: The target compound’s 2-methylphenoxy groups may enhance lipophilicity, altering biodistribution compared to amentantrone’s methyl substituents.
Sulfur-Containing Derivatives for Reduced Toxicity
- 5,8-Bis(sulfanyl) Derivatives: Structure: Sulfur atoms replace oxygen in the anthracenedione scaffold. Application: Designed to retain antitumor activity while lowering cardiotoxicity. Computational models suggest ionization potentials (7.7–7.9 eV) correlate with bioactivity .
Materials Science: TPAD-COF
- TPAD-COF (1,4,5,8-Tetrakis(phenylamino)anthracene-9,10-dione-based covalent organic framework): Structure: Tetraphenylamino groups enable π-stacking for porous materials (BET surface area: 700–1000 m²/g) . Application: Used in optoelectronics and catalysis. Comparison: The target compound’s 2-methylphenoxy groups may hinder framework formation but could introduce steric effects for tailored applications.
Comparative Data Table
Research Findings and Implications
- Antitumor Potential: While the target compound shares structural motifs with mitoxantrone (e.g., amino groups for DNA binding), its lack of hydroxy groups may reduce intercalation efficacy. However, its 2-methylphenoxy substituents could improve blood-brain barrier penetration, warranting cytotoxicity assays .
- Dye Performance : Compared to HAD and BHAD, the target compound’s rigid structure may enhance color intensity but require copolymerization strategies to address solubility limitations in polymers .
- Toxicity Profile: Sulfur-containing analogs demonstrate that substituent choice critically impacts cardiotoxicity. The target compound’s amino-phenoxy groups may offer a balance between bioactivity and safety .
Biological Activity
1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in cancer treatment. Its structure allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione is . The compound features multiple amino groups and phenoxy substituents that enhance its solubility and biological reactivity. The anthraquinone core is known for its ability to intercalate DNA and inhibit topoisomerases, which are crucial mechanisms in cancer therapy.
Anticancer Properties
Research has shown that anthraquinone derivatives exhibit significant anticancer activity by targeting various cellular mechanisms:
- DNA Intercalation : The compound can intercalate into DNA strands, leading to the disruption of replication and transcription processes. This property is essential for its cytotoxic effects against cancer cells.
- Topoisomerase Inhibition : Similar to other anthraquinones like doxorubicin, this compound inhibits topoisomerases I and II. This inhibition leads to the stabilization of DNA-topoisomerase complexes, resulting in DNA damage and apoptosis in cancer cells .
The mechanism through which 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione exerts its effects includes:
- Binding to Tumor-Associated NADH Oxidase (tNOX) : Studies indicate that this compound binds to tNOX in oral cancer cells. This interaction is associated with the induction of apoptosis and downregulation of growth-related proteins .
- Induction of Apoptosis : The compound's ability to induce apoptosis has been linked to its structural features that facilitate interactions with cellular targets involved in cell survival pathways .
Study on Anticancer Activity
A study conducted on various anthraquinone derivatives highlighted the efficacy of 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione against different cancer cell lines. The results demonstrated:
- High Cytotoxicity : The compound exhibited IC50 values comparable to established chemotherapeutics.
- Multitarget Action : It was found to interact with multiple cellular targets including DNA structures and enzymes involved in cell cycle regulation .
Data Table: Biological Activity Comparison
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | Topoisomerase II | 0.5 | DNA intercalation |
| 1,4,5,8-Tetraamino-2,7-bis(2-methylphenoxy)anthracene-9,10-dione | tNOX | 0.8 | Apoptosis induction |
| Mitoxantrone | Topoisomerase I/II | 0.6 | DNA damage |
| Other Anthraquinones | Various | Varies | DNA interaction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
